1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE
Overview
Description
1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is a complex organic compound featuring a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. Common synthetic routes include:
- Cyclization of 1,2-diamine derivatives with sulfonium salts .
- Intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert sulfonyl groups to sulfides.
- Substitution : Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions:
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substitution reagents : Alkyl halides, acyl chlorides.
Major Products:
- Sulfoxides and sulfones from oxidation.
- Sulfides from reduction.
- Substituted piperidines and piperazines from nucleophilic substitution.
Scientific Research Applications
1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity and interactions with various biomolecules.
- Medicine : Investigated for its potential therapeutic effects, particularly in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
- 1-[(3-chlorophenyl)methanesulfonyl]-3-(pyrrolidine-1-carbonyl)piperidine .
- (4-Chlorophenyl)methanesulfonyl chloride .
Uniqueness: 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-20-9-11-21(12-10-20)18(23)16-5-7-22(8-6-16)26(24,25)14-15-3-2-4-17(19)13-15/h2-4,13,16H,5-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPGHYUIODFYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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